molecular formula C20H20ClN3O3S B5008922 N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide

N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide

Cat. No. B5008922
M. Wt: 417.9 g/mol
InChI Key: LILYEJAIBAQACH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a 4-chlorophenyl group, a 4-methoxybenzyl group, and a 2-thioxo-4-imidazolidinyl group. The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in a variety of applications, such as in the synthesis of pharmaceuticals or other organic compounds .


Synthesis Analysis

The synthesis of this compound would likely involve several steps, each introducing a different functional group. The 4-chlorophenyl group could be introduced using a Friedel-Crafts acylation or alkylation. The 4-methoxybenzyl group could be introduced using a Williamson ether synthesis or a similar reaction. The 2-thioxo-4-imidazolidinyl group could be introduced using a condensation reaction or a similar process .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 4-chlorophenyl and 4-methoxybenzyl groups are both aromatic and would contribute to the overall stability of the molecule. The 2-thioxo-4-imidazolidinyl group is a heterocycle and could potentially participate in a variety of chemical reactions .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The 4-chlorophenyl group could undergo electrophilic aromatic substitution reactions, while the 4-methoxybenzyl group could participate in ether cleavage reactions. The 2-thioxo-4-imidazolidinyl group could potentially participate in condensation reactions or other reactions involving the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups it contains. For example, the presence of the 4-chlorophenyl and 4-methoxybenzyl groups suggests that this compound could be relatively non-polar and could potentially have a relatively high boiling point. The 2-thioxo-4-imidazolidinyl group could potentially make this compound more polar and could also contribute to its reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used in a biological context, for example, as a drug, its mechanism of action would depend on the specific biological target it interacts with. The compound could potentially interact with biological targets through a variety of non-covalent interactions, including hydrogen bonding, pi-stacking, and van der Waals interactions .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the synthesis of other organic compounds, or it could potentially be used in a biological context, for example, as a drug or probe molecule. Further studies would be needed to explore these possibilities .

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-23-19(26)17(11-18(25)22-15-7-5-14(21)6-8-15)24(20(23)28)12-13-3-9-16(27-2)10-4-13/h3-10,17H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILYEJAIBAQACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)OC)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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